molecular formula C13H16ClN3 B8341644 N1-(7-chloro-4-quinolyl)-2-methyl-propane-1,2-diamine

N1-(7-chloro-4-quinolyl)-2-methyl-propane-1,2-diamine

Cat. No.: B8341644
M. Wt: 249.74 g/mol
InChI Key: XNFQCFFNXXLDJL-UHFFFAOYSA-N
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Description

N1-(7-chloro-4-quinolyl)-2-methyl-propane-1,2-diamine is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

1-N-(7-chloroquinolin-4-yl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C13H16ClN3/c1-13(2,15)8-17-11-5-6-16-12-7-9(14)3-4-10(11)12/h3-7H,8,15H2,1-2H3,(H,16,17)

InChI Key

XNFQCFFNXXLDJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C2C=CC(=CC2=NC=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

52.8 g of 4,7-dichloroquinoline and 30.85 g of 1,2-diamino-2-methylpropane were stirred in 530 ml of N-methyl-2-pyrrolidone under argon at 150° C. for 5 hours. Thereafter, the solvent was evaporated in a vacuum and the residue was taken up in 1250 ml of water. After adjustment to pH 1 using conc. hydrochloric acid, the mixture was extracted once with 200 ml of ethyl acetate and twice with 100 ml of ethyl acetate each time, and subsequently treated with about 170 ml of 30% potassium hydroxide solution until the pH reached 12. Thereby, 88 g of N1 -(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine separate out in crystalline form; m.p.: 169°-171° C.
Quantity
52.8 g
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30.85 g
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530 mL
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solvent
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Synthesis routes and methods II

Procedure details

198 g of 4,7-dichloroquinoline, 97 g of 1,2-diamino-2-methyl-propane and 101 g of triethylamine were stirred in 1 l of N-methyl-2-pyrrolidone at 150° C. under argon for 5 hours. The solvent was evaporated in a vacuum and the residue was taken up in 1 l of water. The pH was adjusted to 1 using 220 ml of 25% hydrochloric acid and the mixture was diluted with 6 l of water and extracted four times with 0.5 l of ethyl acetate each time. The clear aqueous solution was treated with about 900 g of KOH, whereby the pH rose to 14 and the product separated in crystalline form. This was filtered off under suction, rinsed with about 3 l of water and, for further purification, recrystallized from 4 l of acetonitrile. There were obtained 126.7 g (73%) of N1 -(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine, m.p. 182-184° C.
Quantity
198 g
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reactant
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97 g
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reactant
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Quantity
101 g
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reactant
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1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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